molecular formula C10H16Cl2N2O B023659 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride CAS No. 764661-23-6

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride

Cat. No.: B023659
CAS No.: 764661-23-6
M. Wt: 255.17 g/mol
InChI Key: MFQNPOXUAKSUPV-FPAVXYEGSA-N
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Description

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is a synthetic compound that features a deuterium-labeled pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which can be beneficial in various analytical and experimental applications.

Scientific Research Applications

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is utilized in several scientific research fields:

    Chemistry: As a labeled compound for studying reaction mechanisms and pathways.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Potential use in drug development and pharmacokinetic studies.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-pyridyl-d4, which is a deuterium-labeled pyridine.

    Alkylation: The 3-pyridyl-d4 is then alkylated with a suitable alkylating agent to introduce the butanone moiety.

    Methylamination: The resulting intermediate is subjected to methylamination to introduce the methylamino group.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves its interaction with specific molecular targets. The deuterium labeling allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)-1-(3-pyridyl)-1-butanone: The non-deuterated version of the compound.

    4-(Methylamino)-1-(2-pyridyl)-1-butanone: A similar compound with a different pyridine ring position.

    4-(Methylamino)-1-(4-pyridyl)-1-butanone: Another positional isomer.

Uniqueness

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise tracking and differentiation from non-labeled analogs, making it a valuable tool in research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves the reaction of 3-pyridine-d4-carboxaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting product is then reacted with 1,4-dibromobutane to yield the final product.", "Starting Materials": [ "3-pyridine-d4-carboxaldehyde", "Methylamine", "Sodium borohydride", "1,4-dibromobutane" ], "Reaction": [ "Step 1: React 3-pyridine-d4-carboxaldehyde with excess methylamine to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: Add 1,4-dibromobutane to the reaction mixture and stir overnight.", "Step 4: Isolate and purify the product by recrystallization to obtain 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride." ] }

CAS No.

764661-23-6

Molecular Formula

C10H16Cl2N2O

Molecular Weight

255.17 g/mol

IUPAC Name

4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i2D,4D,7D,8D;;

InChI Key

MFQNPOXUAKSUPV-FPAVXYEGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H].Cl.Cl

SMILES

CNCCCC(=O)C1=CN=CC=C1

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1.Cl.Cl

Synonyms

Pseudooxynicotine-d4 DiHydrochloride

Origin of Product

United States

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